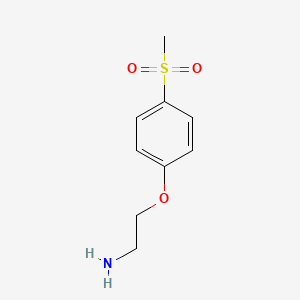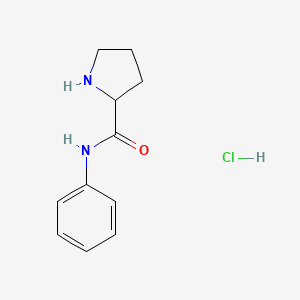![molecular formula C10H11ClF3NO2 B1518756 2-Amino-2-[4-(Trifluormethyl)phenyl]propansäure-Hydrochlorid CAS No. 1171929-36-4](/img/structure/B1518756.png)
2-Amino-2-[4-(Trifluormethyl)phenyl]propansäure-Hydrochlorid
Übersicht
Beschreibung
“2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is a synthetic compound with a wide range of applications. It has a molecular formula of C10H10F3NO2•HCl and a molecular weight of 269.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 197°C and a predicted refractive index of 1.50 .Wissenschaftliche Forschungsanwendungen
Von der FDA zugelassene Arzneimittel mit Trifluormethylgruppe
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Ein Molekül mit einer -CF3-Gruppe, die an einem tertiären stereogenen Zentrum in einem heteroaliphatischen Ring gebunden ist, zeigte eine verbesserte Arzneimittelpotenz in Bezug auf die Hemmung des Reverse-Transkriptase-Enzyms .
Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin
Diese Verbindung wird zur Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin verwendet, einem potenziellen Antagonisten des Corticotropin-Releasing-Hormons .
Herstellung von 2-Nitro-6-(Trifluormethyl)phenylboronsäure
Die Verbindung wird verwendet, um 2-Nitro-6-(Trifluormethyl)phenylboronsäure durch eine Nitrierungsreaktion herzustellen .
Organlösliche und hellfarbige fluorierte Polyimide
Die Verbindung wird bei der Herstellung von organlöslichen und hellfarbigen fluorierten Polyimiden verwendet . Diese Polyimide weisen eine hohe Organo-Löslichkeit in gängigen organischen Lösungsmitteln auf und zeigen eine hohe thermische Stabilität, was sie für den Einsatz in der Mikroelektronikindustrie geeignet macht .
Synthese von 2,2-Bis[4-(4-Amino-2-trifluormethylphenoxy)phenyl]ether
Die Verbindung wird bei der Synthese von 2,2-Bis[4-(4-Amino-2-trifluormethylphenoxy)phenyl]ether verwendet . Dies ist ein neues trifluormethylsubstituiertes Diamin-Monomer, das bei der Herstellung neuartiger fluorierter Polyimide verwendet wird .
Suzuki-Kupplungsreaktionen
Die Verbindung wird in Suzuki-Kupplungsreaktionen verwendet, um 2-Trifluormethyl-Aryl- oder Heteroarylderivate herzustellen .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels .
Mode of Action
It’s worth noting that similar compounds have been shown to influence neuronal excitability through their interaction with voltage-gated sodium channels .
Biochemical Pathways
Similar compounds have been shown to play a role in the regulation of central inflammation .
Pharmacokinetics
It is known that the compound is a solid and has a melting point of 197° c .
Action Environment
It is known that the compound should be stored at room temperature .
Biochemische Analyse
Biochemical Properties
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRNSWMRQJQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171929-36-4 | |
| Record name | 2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


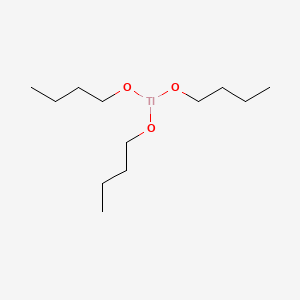
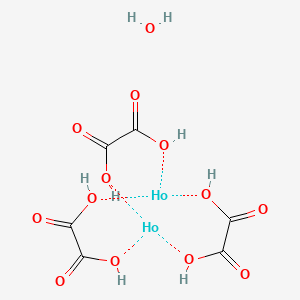
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate](/img/structure/B1518678.png)
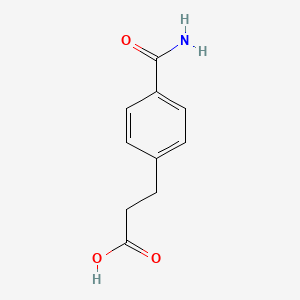





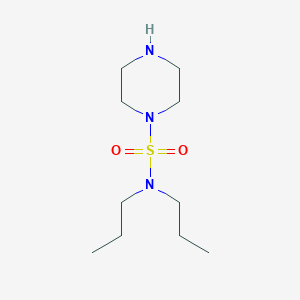

![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
